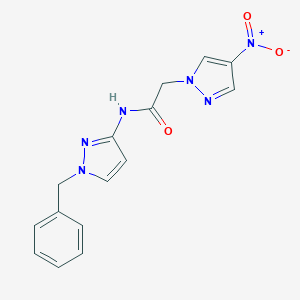![molecular formula C11H12N6O4S B456937 N-{3-[(2-HYDROXYETHYL)SULFANYL]-5-NITROPHENYL}-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE](/img/structure/B456937.png)
N-{3-[(2-HYDROXYETHYL)SULFANYL]-5-NITROPHENYL}-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(2-HYDROXYETHYL)SULFANYL]-5-NITROPHENYL}-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a nitrophenyl group, a tetrazole ring, and a hydroxyethyl sulfanyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2-HYDROXYETHYL)SULFANYL]-5-NITROPHENYL}-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE typically involves multiple steps. One common method starts with the nitration of a suitable phenyl precursor to introduce the nitro group. This is followed by the introduction of the hydroxyethyl sulfanyl group through a nucleophilic substitution reaction. The final step involves the formation of the tetrazole ring via cyclization with an appropriate azide source under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2-HYDROXYETHYL)SULFANYL]-5-NITROPHENYL}-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Used in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-{3-[(2-HYDROXYETHYL)SULFANYL]-5-NITROPHENYL}-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the tetrazole ring can act as a bioisostere for carboxylic acids, interacting with various enzymes and receptors. The hydroxyethyl sulfanyl group can enhance solubility and facilitate cellular uptake.
Comparison with Similar Compounds
Similar Compounds
N-{3-[(2-HYDROXYETHYL)SULFANYL]-5-NITROPHENYL}-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE: shares similarities with other nitrophenyl and tetrazole-containing compounds.
This compound: is unique due to the presence of the hydroxyethyl sulfanyl group, which imparts distinct chemical and biological properties.
Uniqueness
- The combination of the nitrophenyl, tetrazole, and hydroxyethyl sulfanyl groups in a single molecule provides a unique set of properties that can be exploited for various applications.
- Its ability to undergo multiple types of chemical reactions and interact with diverse molecular targets makes it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C11H12N6O4S |
|---|---|
Molecular Weight |
324.32g/mol |
IUPAC Name |
N-[3-(2-hydroxyethylsulfanyl)-5-nitrophenyl]-2-(tetrazol-1-yl)acetamide |
InChI |
InChI=1S/C11H12N6O4S/c18-1-2-22-10-4-8(3-9(5-10)17(20)21)13-11(19)6-16-7-12-14-15-16/h3-5,7,18H,1-2,6H2,(H,13,19) |
InChI Key |
BKUXCXRDJYRCGD-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])SCCO)NC(=O)CN2C=NN=N2 |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])SCCO)NC(=O)CN2C=NN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-({[6-bromo-2-(4-ethylphenyl)-4-quinolinyl]carbonyl}amino)-4-(4-pyridinyl)-3-thiophenecarboxylate](/img/structure/B456854.png)

![3-ethyl-5-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B456862.png)
![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B456863.png)
![2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B456864.png)
![2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B456865.png)
![4-[(2-chlorophenoxy)methyl]-N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B456866.png)
![5-[(2,5-dichlorophenoxy)methyl]-N-[1-(4-isopropylphenyl)propyl]-2-furamide](/img/structure/B456867.png)
![N-allyl-2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B456870.png)
![[2-(4-Ethoxyphenyl)-6-methylquinolin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B456872.png)
![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B456873.png)
![3-[(4-bromophenoxy)methyl]-N-[(5-chloro-1H-indol-2-yl)methyl]-4-methoxybenzamide](/img/structure/B456874.png)
![N-[[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]-2-methylbenzamide](/img/structure/B456876.png)
![2-ETHYL-1-[5-(5-ETHYLTHIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERIDINE](/img/structure/B456877.png)
